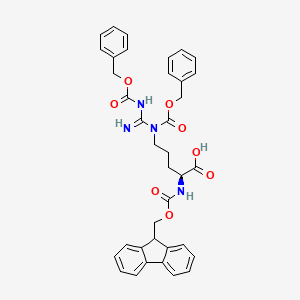
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nd,Nw-bis((benzyloxy)carbonyl)-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Arg(Z)2-OH: is a derivative of arginine, an amino acid, and is widely used in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and two benzyloxycarbonyl (Z) groups that protect the guanidino side chain of arginine. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Z)2-OH typically involves the protection of the arginine molecule One common method starts with the protection of the guanidino group of arginine using benzyloxycarbonyl (Z) groupsThe process involves several steps, including the use of reagents like N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea and Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Arg(Z)2-OH is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of solvents like N-butylpyrrolidinone (NBP) and coupling agents such as diisopropylcarbodiimide (DIC) and OxymaPure ensures high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Arg(Z)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with piperidine.
Coupling Reactions: The compound is used in peptide bond formation, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; hydrogenolysis or trifluoroacetic acid (TFA) for Z group removal.
Coupling: Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used as coupling agents.
Major Products: The primary products formed from these reactions are peptides with specific sequences, where Fmoc-Arg(Z)2-OH contributes the arginine residue with its side chain protected during the synthesis .
Applications De Recherche Scientifique
Chemistry: Fmoc-Arg(Z)2-OH is extensively used in the synthesis of peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-Arg(Z)2-OH are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. In medicine, these peptides are explored for therapeutic applications, including as potential drugs and vaccines .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery, tissue engineering, and diagnostics .
Mécanisme D'action
The mechanism of action of Fmoc-Arg(Z)2-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z groups protect the guanidino side chain of arginine, ensuring that it remains intact during the synthesis .
Comparaison Avec Des Composés Similaires
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protective group (Pbf) for the guanidino side chain.
Fmoc-Arg(Boc)2-OH: Uses tert-butoxycarbonyl (Boc) groups for protection.
Uniqueness: Fmoc-Arg(Z)2-OH is unique due to its dual Z group protection, which provides stability and compatibility with various reaction conditions. This makes it particularly useful in the synthesis of peptides that require stringent protection of the arginine side chain .
Propriétés
Formule moléculaire |
C37H36N4O8 |
|---|---|
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45)/t32-/m0/s1 |
Clé InChI |
PLFMYBVQTIUHOB-YTTGMZPUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



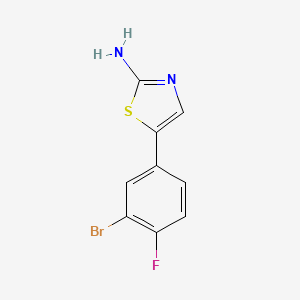
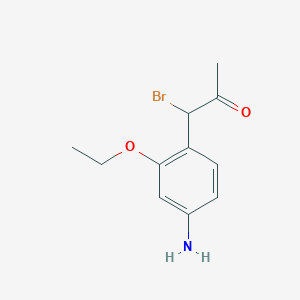
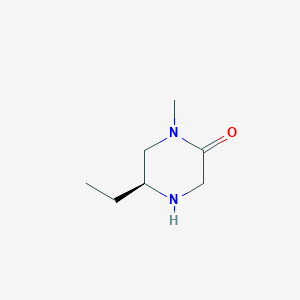
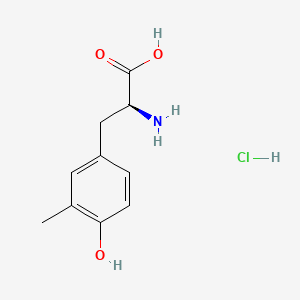
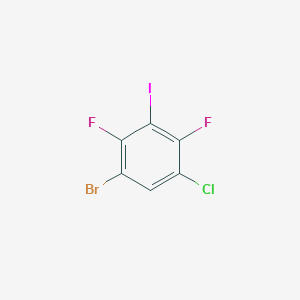
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
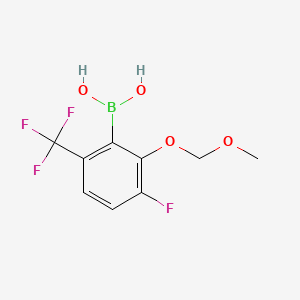

![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
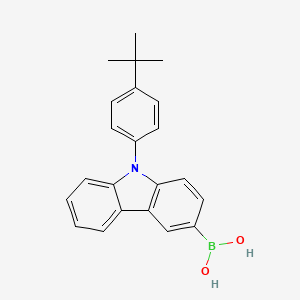
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
